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Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

A Note on Disperse Red 17: Initial searches for the application of Disperse Red 17 as a
chemical stain in a scientific research context did not yield established protocols or significant
use-cases. The available data primarily details its application in the textile and cosmetics
industries, alongside toxicological assessments. While it is classified as a fluorescent dye and a
chemical for stain analysis by some commercial suppliers, specific methodologies for its use in
cellular or tissue staining are not documented in the reviewed scientific literature.

Therefore, this document provides comprehensive application notes and protocols for Oil Red
0, a functionally similar and widely used lipophilic (fat-soluble) diazo dye. Oil Red O serves as
an exemplary agent for the principles and practices relevant to the staining of neutral lipids in a
research setting.

Application Notes for Oil Red O

Introduction: Oil Red O (ORO) is a lysochrome dye used for the visualization and quantification
of neutral lipids, primarily triglycerides and cholesteryl esters, in cells and tissues. Its strong
affinity for lipids and its vibrant red color make it an essential tool in studies related to
metabolism, obesity, atherosclerosis, and steatosis (fatty liver disease). The fundamental
principle of ORO staining is its higher solubility in lipids than in its solvent base (commonly
isopropanol or propylene glycol)[1][2][3]. This differential solubility causes the dye to migrate
from the staining solution and accumulate in the intracellular lipid droplets, rendering them a
bright red-orange color[1][4].

Primary Applications:
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o Adipogenesis: ORO is a standard method for confirming the differentiation of preadipocytes
into mature, lipid-accumulating adipocytes in cell culture[5][6][7].

 Lipid Accumulation Studies: It is used to assess the impact of genetic modifications, drug
treatments, or metabolic changes on cellular lipid storage[?2].

» Histopathology: In histology, ORO is applied to frozen tissue sections to detect lipid
accumulation in pathologies such as fatty liver disease, atherosclerosis (lipid plaques in
arteries), and lipid-rich tumors. Note that ORO is not suitable for standard paraffin-embedded
tissues, as the solvents used in the embedding process (e.g., xylene and alcohol) will
dissolve the lipids[3][8].

Quantification: While microscopy provides qualitative and spatial information, the amount of
lipid accumulation can be quantified. This is achieved by eluting the ORO stain from the cells
using 100% isopropanol and then measuring the absorbance of the eluate with a
spectrophotometer[1][9][10][11]. The absorbance correlates with the amount of lipid in the
sample.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Oil Red O.

Table 1: Spectrophotometric Properties for Quantification
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Parameter Value Notes
The exact peak can vary
slightly depending on the
) solvent. Common
Maximum Absorbance (Amax) 492 - 518 nm

measurement wavelengths are
492 nm, 500 nm, 510 nm, and
518 nm.[1][9][10][12]

Elution Solvent

100% Isopropanol

Used to extract the dye from
stained cells for absorbance
reading.[9][10][11]

Blank/Reference

100% Isopropanol

The spectrophotometer should
be blanked with the same

solvent used for elution.[9][13]

Table 2: Typical Reagent Concentrations
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Reagent

Concentration

Purpose

Oil Red O Stock Solution

0.35% - 0.5% (W/v) in 100%

Isopropanol

Concentrated stock solution
that is stable for long-term
storage at room temperature.
[61[9]13]

Oil Red O Working Solution

3 parts Stock Solution + 2

parts Distilled Water

Diluted, filtered solution for
staining. Must be prepared
fresh and is typically stable for
only a few hours.[7][9][14]

Fixative

10% Formalin or 4%

Paraformaldehyde (PFA)

Crosslinks proteins to preserve
cell structure. Essential for
preventing cell detachment
and lysis.[2][5][9]

Rinse/Differentiation Solution

60% Isopropanol

A brief rinse helps remove
background staining and
excess dye.[9][14][15]

Counterstain

Mayer's Hematoxylin

Stains cell nuclei blue,
providing contrast to the red
lipid droplets.[1][15][16]

Experimental Protocols & Workflows
Diagram: General Workflow for Oil Red O Staining

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://macdougald.lab.medicine.umich.edu/lab-protocols/protocolsmethods/oil-red-o-staining-of-adipocytes
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.scribd.com/document/732767256/Oil-Red-O-Staining-for-Cultured-Cells
https://cellntec.com/wp-content/uploads/pdf/MSC_Adipogenesis_Protocol.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/259/600/mak194bul.pdf
https://www.protocols.io/view/procedures-for-the-staining-of-lipid-droplets-with-eq2lyyzplx9k/v1
https://www.scribd.com/document/343468824/Pewarnaan-Oil-Red-O
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://fbri.vtc.vt.edu/content/dam/fbri_vtc_vt_edu/yan-lab-protocols/Oil%20Red%20O%20Staining%20for%20Cultured%20Cells.V4.doc.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/259/600/mak194bul.pdf
https://file.medchemexpress.com/batch_PDF/HY-DY2017/Oil-Red-O-Staining-Kit-For-Cultured-Cell-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9980477/
https://file.medchemexpress.com/batch_PDF/HY-DY2017/Oil-Red-O-Staining-Kit-For-Cultured-Cell-DataSheet-MedChemExpress.pdf
https://pharm.ucsf.edu/xinchen/protocols/oil-red-o
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Sample Preparation

(Culture Cells in Plate/on Coversl@ Grepare Frozen Tissue SectiorD

4 N

Stainin;; Protocol
\ \ 4

Fixation
(e.g., 10% Formalin)

[Wash (PBS/\Nater))

A

Rinse
(60% Isopropanol)

A/
[Stain with ORO Working SolutiorD

\

Wash & Differentiate
(60% Isopropanol & Water)

\

Counterstain Nuclei
(Hematoxylin)

Y
[Final Wash (Water)

- J
4 Analysis h
\
[Qu:’zl'l\l/t”eg:\(/;g%e;l)y S'S] (Quantitative Analysis]
\/
Elute Dye
(100% Isopropanol)
A/
Measure Absorbance
(492-518 nm)
-

Click to download full resolution via product page

Caption: General experimental workflow for Oil Red O staining and analysis.
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Protocol 1: Staining of Lipids in Cultured Adherent Cells

This protocol is suitable for cells grown in multi-well plates or on coverslips.

Materials:

Oil Red O Stock Solution (0.35 g in 100 mL of 100% isopropanol)[9][13]
Phosphate-Buffered Saline (PBS)

10% Formalin (in PBS)

100% Isopropanol

60% Isopropanol (60 mL of 100% isopropanol + 40 mL distilled water)
Mayer's Hematoxylin Solution

Distilled Water (dH20)

Procedure:

Preparation of ORO Working Solution: Mix 6 parts of ORO Stock Solution with 4 parts dH20.
Allow the solution to sit at room temperature for 10-20 minutes, then filter through a 0.2 um
syringe filter or Whatman No. 1 filter paper to remove any precipitate. This solution should be
used within 2 hours[9][14].

Cell Fixation:
o Remove the culture medium from the cells.
o Gently wash the cells twice with PBS.

o Add 10% formalin to each well, ensuring the cell monolayer is fully covered. Incubate for
30-60 minutes at room temperature[5].

e Staining:

o Remove the formalin and wash the cells twice with dH20.
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o Add 60% isopropanol to each well and incubate for 5 minutes at room temperature[14].
o Remove the isopropanol and allow the wells to dry completely.

o Add the filtered ORO working solution to each well and incubate for 10-20 minutes at room
temperature[9][14].

e Washing and Counterstaining:

o Remove the ORO solution and wash the cells 2-4 times with dH20 until the excess stain is
removed.

o (Optional) For nuclear contrast, add Mayer's Hematoxylin solution and incubate for 1
minute.

o Wash thoroughly with dH20 for 2-5 minutes until the water runs clear[14][15].
 Visualization:
o Add a small amount of water or PBS to the wells to prevent drying.

o Visualize under a light microscope. Lipid droplets will appear as red-orange spheres, while
nuclei (if counterstained) will be blue[14].

Protocol 2: Staining of Lipids in Frozen Tissue Sections

This protocol is for fresh-frozen or formalin-fixed frozen tissue sections.

Materials:

Frozen tissue sections (5-10 um thick) mounted on slides

Oil Red O Working Solution (prepared as in Protocol 1)

10% Formalin

Propylene Glycol or 85% Propylene Glycol

Mayer's Hematoxylin Solution
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e Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

e Section Preparation:
o Air dry the frozen sections on slides for 30-60 minutes at room temperature[17].
o Fix the sections in 10% formalin for 5-10 minutes[17][18].
o Rinse well in several changes of distilled water.

e Staining:

o Place slides in absolute propylene glycol for 2-5 minutes. This step helps prevent the
water from the previous step from being carried over into the ORO solution[17].

o Stain in the pre-warmed ORO working solution (e.g., 60°C) for 8-10 minutes[16][17].

o Differentiate in an 85% propylene glycol solution for 2-3 minutes to remove excess
stain[16][17].

e Washing and Counterstaining:
o Rinse thoroughly in 2 changes of distilled water[16].
o Counterstain with Mayer's Hematoxylin for 30-60 seconds[16][17].

o Wash in running tap water for 3 minutes to "blue" the hematoxylin, then rinse in distilled
water[17].

e Mounting:

o Coverslip using an aqueous mounting medium. Do not use standard organic solvent-
based mounting media as they will dissolve the lipids[8].

Diagram: Quantification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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